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molecular formula C10H16O3 B571808 Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate CAS No. 1312535-32-2

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate

Cat. No. B571808
M. Wt: 184.235
InChI Key: VNJMCDQYRCNFIM-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Sodium borohydride (1.85 g, 48.9 mmol) was added to a solution of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate (3.0 g, 16.3 mmol) in ethanol (65 mL) at −20° C. The solution was stirred at −20° C. for 2 hours. Aqueous hydrochloric acid (1M) was added drop wise and the mixture was extracted with dichloromethane (3×). The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate. 1H NMR (500 MHz, DMSO-d6) δ 3.70-3.58 (m, 1H), 3.54 (s, 3H), 2.16-2.11 (m, 1H), 1.73-1.68 (m, 1H), 1.65-1.48 (m, 4H), 1.07-0.99 (m, 1H), 0.91 (s, 6H).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1([CH3:15])[CH2:9][C:8](=[O:10])[CH2:7][CH2:6][CH:5]1[C:11]([O:13][CH3:14])=[O:12].Cl>C(O)C>[OH:10][CH:8]1[CH2:7][CH2:6][CH:5]([C:11]([O:13][CH3:14])=[O:12])[C:4]([CH3:15])([CH3:3])[CH2:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
CC1(C(CCC(C1)=O)C(=O)OC)C
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1CC(C(CC1)C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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